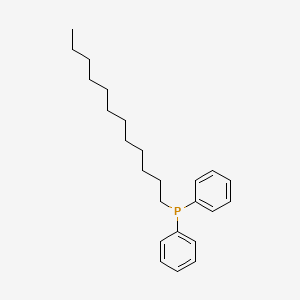

Dodecyl(diphenyl)phosphane

Description

Dodecyl(diphenyl)phosphane (chemical formula: C₂₄H₃₅P) is a tertiary phosphane featuring a dodecyl (C₁₂H₂₅) chain and two phenyl (C₆H₅) groups bonded to a central phosphorus atom. This compound combines the electronic effects of aromatic phenyl groups with the hydrophobic properties of a long alkyl chain, making it a versatile ligand in coordination chemistry and catalysis. Its structure enables unique solubility characteristics, bridging polar and non-polar environments, which is advantageous in applications such as surfactant systems or transition-metal catalysis .

Properties

CAS No. |

38854-58-9 |

|---|---|

Molecular Formula |

C24H35P |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

dodecyl(diphenyl)phosphane |

InChI |

InChI=1S/C24H35P/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |

InChI Key |

KCYMAYAYGICFGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl(diphenyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of dodecylmagnesium bromide with diphenylchlorophosphine under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dodecyl(diphenyl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Addition: The compound can add to activated alkenes and alkynes, forming new carbon-phosphorus bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Addition: Catalysts like platinum or palladium can facilitate the addition reactions.

Major Products

Phosphine Oxides: Formed through oxidation reactions.

Phosphonium Salts: Produced via nucleophilic substitution reactions.

Phosphine Ligands: Resulting from addition reactions with alkenes and alkynes.

Scientific Research Applications

Dodecyl(diphenyl)phosphane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of dodecyl(diphenyl)phosphane involves its ability to act as a nucleophile, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphorus atom in the compound can also undergo oxidation, forming phosphine oxides that can further react with other substrates .

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphane Compounds

Structural and Physicochemical Properties

The table below highlights key differences between Dodecyl(diphenyl)phosphane and analogous phosphanes:

Key Observations :

- Hydrophobicity: The dodecyl chain in this compound enhances solubility in non-polar media compared to Triphenylphosphine, which is more soluble in aromatic solvents. This property is critical for applications requiring compatibility with lipid membranes or hydrophobic reaction environments .

- In contrast, bidentate ligands like 1,10-Bis(diphenylphosphino)decane offer chelating effects but lack the same hydrophobic tail .

- Oxidative Stability : Unlike Tridodecylphosphine (fully alkyl-substituted), the phenyl groups in this compound provide partial resistance to oxidation, a common issue with trialkylphosphines .

Ligand Behavior in Metal Complexes

This compound’s mixed aryl/alkyl substitution modulates electronic and steric properties in metal complexes. For example:

- Gold(I) Complexes : Phosphane ligands with bulky substituents (e.g., this compound) enhance the stability of gold(I) complexes, as seen in cytotoxic agents targeting cancer cells .

- Iron(II) Complexes: Ligands with long alkyl chains may improve membrane permeability in bioinorganic applications, as observed in iron-cyclopentadienyl compounds with phosphane co-ligands .

Catalytic Performance

- Enantioselective Reactions : While diphenylphosphane oxide derivatives are used in asymmetric catalysis (e.g., Michael additions), the dodecyl chain in this compound could influence enantioselectivity by altering substrate-ligand interactions .

- Cross-Coupling Reactions : Compared to Triphenylphosphine, the hydrophobic tail may facilitate phase-transfer catalysis in biphasic systems, though direct evidence requires further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.